7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring, with a dichlorophenyl group attached at the 7-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of 7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, disrupting its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition prevents the phosphorylation of key components necessary for cell proliferation .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression . This disruption in the cell cycle can lead to cell growth arrest, particularly at the G0-G1 stage . The compound’s action on CDK2 also impacts other downstream pathways involved in cell proliferation and survival .
Pharmacokinetics
These properties influence the compound’s bioavailability, determining how much of the drug reaches the site of action .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . The compound also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with several enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its enzymatic activity .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. Specifically, it binds to the active site of CDK2, leading to the inhibition of this enzyme . This results in alterations in cell cycle progression and the induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
It has been observed that the compound exerts significant alterations in cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with 5-amino-1,2,4-triazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The triazole and pyrimidine rings can be subjected to oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a scaffold for the development of new drugs, particularly as inhibitors of enzymes like cyclin-dependent kinases (CDKs) which are involved in cell cycle regulation.
Biological Research: It has been investigated for its antimicrobial and anticancer properties, demonstrating significant activity against various cell lines.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
1,2,4-Triazolo[1,5-c]pyrimidine: Shares structural similarities and has been studied for its antimicrobial and anticancer properties.
Uniqueness
7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the dichlorophenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
7-(3,4-dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-2-1-7(5-9(8)13)10-3-4-14-11-15-6-16-17(10)11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLHHQMPFAULMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC3=NC=NN23)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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